molecular formula C22H29N3O2 B5975504 N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide

Cat. No. B5975504
M. Wt: 367.5 g/mol
InChI Key: LBCWNMJOMIPMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. NM-2201 has gained popularity in the scientific community due to its potential applications in medical research.

Mechanism of Action

NM-2201 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When activated, they can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of NM-2201 is its potency as a cannabinoid receptor agonist. This makes it useful for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of NM-2201 is its potential for abuse. It is important to handle this compound with caution and to follow appropriate safety protocols.

Future Directions

There are several potential future directions for research on NM-2201. One area of interest is in the development of new treatments for neurological disorders. NM-2201 has shown promise in preclinical studies as a potential treatment for epilepsy, multiple sclerosis, and Parkinson's disease. Another area of interest is in the development of new analgesics and anti-inflammatory agents. NM-2201 has been shown to have potent analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation. Finally, there is potential for the development of new drugs that target the cannabinoid receptors. NM-2201 can serve as a useful tool for studying the physiological effects of cannabinoid receptor activation and may lead to the development of new drugs with therapeutic potential.

Synthesis Methods

NM-2201 is synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methoxyphenylacetonitrile, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with N-methyl-N-(piperidin-3-yl)propanamide and nicotinoyl chloride to obtain NM-2201.

Scientific Research Applications

NM-2201 has been studied extensively for its potential applications in medical research. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-24(22(26)20-6-3-12-23-15-20)16-19-5-4-13-25(17-19)14-11-18-7-9-21(27-2)10-8-18/h3,6-10,12,15,19H,4-5,11,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWNMJOMIPMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0115243.P001

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